2-isopropyl-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

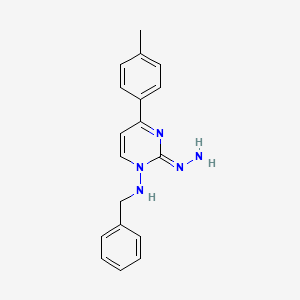

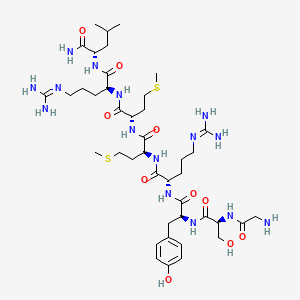

The compound “2-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a boronic acid derivative. It is also known by other names such as 4,4,5,5-Tetramethyl-2-[(propan-2-yl)oxy]-1,3,2-dioxaborolane, Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Isopropoxyboronic acid pinacol ester, Isopropyl pinacol borate, and Isopropylpinacolylborate . The empirical formula of this compound is C9H19BO3 and it has a molecular weight of 186.06 .

Synthesis Analysis

This compound can be used as a reagent to borylate arenes . It can also be used in the synthesis of various intermediates for generating conjugated copolymers .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringCC(C)OB1OC(C)(C)C(C)(C)O1 . The InChI key for this compound is MRWWWZLJWNIEEJ-UHFFFAOYSA-N . Chemical Reactions Analysis

As mentioned earlier, this compound can be used as a reagent to borylate arenes . It can also be used in the synthesis of various intermediates for generating conjugated copolymers .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of 1.409 (lit.) and a density of 0.912 g/mL at 25 °C (lit.) . The boiling point of this compound is 73 °C/15 mmHg (lit.) .科学的研究の応用

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the field of organic chemistry for forming carbon-carbon bonds. This compound serves as an organoboron reagent that can couple with various halides or triflates under palladium catalysis . It’s particularly useful due to its stability and the mild conditions under which it can operate, making it a popular choice for synthesizing complex organic molecules.

Borylation of Arenes

Arenes are aromatic hydrocarbons that are fundamental to a wide range of chemical compounds. The subject compound is employed to introduce boron into the arene rings, a process known as borylation . This step is crucial for further functionalization of arenes, enabling the synthesis of a variety of aromatic compounds with diverse applications.

Synthesis of Conjugated Polymers

Conjugated polymers are materials with alternating single and double bonds which give them conductive properties. This compound is used in the synthesis of intermediates for generating conjugated copolymers, which have applications in organic electronics such as OLEDs and solar cells .

Preparation of Fluorenylborolane

Fluorenylborolane compounds have applications in organic light-emitting diodes (OLEDs) and as intermediates in organic synthesis. The compound is a reagent for preparing fluorenylborolane, contributing to advancements in materials science .

DYRK1A Inhibitors Synthesis

DYRK1A is a protein kinase implicated in neurological diseases. This compound is used in the synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs, which act as DYRK1A inhibitors. These inhibitors have potential therapeutic applications in treating cognitive disorders .

Inverse-Electron-Demand Diels-Alder Reaction

The inverse-electron-demand Diels-Alder reaction is a method for constructing six-membered rings with high atom economy. The compound is a reagent used in this reaction, which is valuable for synthesizing complex natural products and pharmaceuticals .

Polyene Cyclization

Polyenes are organic compounds with multiple conjugated double bonds. This compound is utilized in polyene cyclization reactions, which are important for the synthesis of vitamins and various natural products with biological activity .

Stereoselective Aldol Reactions

Stereoselective aldol reactions are key in building complex molecules with precise control over the stereochemistry. This compound is used in such reactions to create chiral centers, which are essential in the production of pharmaceuticals .

Safety and Hazards

作用機序

Target of Action

It is known to be used as a reagent to borylate arenes , which are aromatic hydrocarbon compounds.

Mode of Action

This compound interacts with its targets (arenes) through a process known as borylation . Borylation is a chemical reaction where a boron atom is added to another molecule. The exact changes that result from this interaction depend on the specific arene that the compound is reacting with.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific arene it is reacting with. In general, the borylation of arenes can lead to the formation of organoboronic acids and esters . These compounds are important intermediates in organic synthesis and can be used to produce a wide variety of other compounds.

特性

IUPAC Name |

2-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO2/c1-10(2)12-9-11(7-8-16-12)15-17-13(3,4)14(5,6)18-15/h7-10H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZONPDASNPSJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

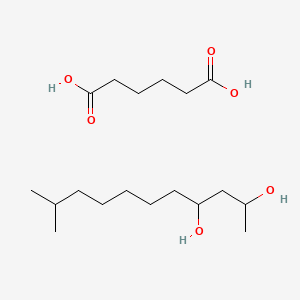

![2,2,2-Trifluoro-1-[4-(hydroxymethyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B590692.png)

![7-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B590693.png)